Tungsten(IV) oxide

Übersicht

Beschreibung

Tungsten(IV) oxide (WO₂) is a bronze-colored crystalline solid with a monoclinic structure . It is a stoichiometric compound, distinct from non-stoichiometric tungsten oxides (e.g., WO₃₋ₓ), and is synthesized via reduction of WO₃ under controlled conditions or chemical vapor deposition . WO₂ exhibits metallic conductivity due to its partially filled d-orbitals, making it suitable for applications requiring electrical stability . Its resistance to reduction at high temperatures (up to 1173 K) is notable, particularly in contrast to WO₃, which readily reacts with reducing agents like beryllium even at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tungsten(IV) oxide is typically prepared by the reduction of tungsten trioxide (WO₃) with tungsten powder. This reaction occurs over the course of 40 hours at a temperature of 900°C. An intermediate in this reaction is the partially reduced, mixed valence species W₁₈O₄₉ .

Industrial Production Methods: In industrial settings, tungsten dioxide can be produced using similar reduction methods. The process involves the careful control of temperature and reaction time to ensure the complete reduction of tungsten trioxide to tungsten dioxide. Single crystals of tungsten dioxide can be obtained by a chemical transport technique using iodine, which transports the WO₂ in the form of the volatile species WO₂I₂ .

Analyse Chemischer Reaktionen

Oxidation and Reduction Behavior

WO₂ exhibits redox activity under controlled conditions:

-

Oxidation : Exposure to oxygen plasma at >400 K forms substoichiometric WOₓ (2 < x < 3) .

-

Reduction : Hydrogen plasma with substrate bias at 300 K removes surface WOₓ layers, restoring metallic tungsten .

| Process | Conditions | Product | Application |

|---|---|---|---|

| Oxidation (O₂) | >400 K, O₂ plasma | WOₓ (2 < x < 3) | Semiconductor patterning |

| Reduction (H₂) | 300 K, H₂ plasma + bias | Metallic W | Nanoscale device fabrication |

Reactions with Metals

WO₂ reacts with beryllium at elevated temperatures to form ternary compounds:

-

At room temperature: Partial reduction forms BeWO₃ (tungsten bronze) and BeWO₄ (beryllium tungstate) .

| Temperature | Reaction | Products |

|---|---|---|

| RT | WO₂ + Be → BeWO₃ + BeWO₄ | Tungsten bronze, tungstate |

| >873 K | BeWO₃ → BeO + WO₃ | Beryllium oxide, tungsten trioxide |

Catalytic Activity

WO₂ participates in catalytic cycles for aerobic oxidation. For example, a bioinspired tungsten(IV) complex activates dioxygen (O₂) to oxidize PMe₃:

This reaction involves phosphine ligand dissociation, creating a vacant site for O₂ activation .

| Catalyst | Substrate | Product | Conversion Efficiency |

|---|---|---|---|

| [WO(6-MePyS)₂(PMe₃)₂] | PMe₃ | OPMe₃ | 80% yield |

Acid-Base Reactivity

WO₂ dissolves in acidic and alkaline media:

| Medium | Reaction | Product |

|---|---|---|

| HCl/H₂SO₄ | WO₂ + H⁺ → WₓOᵧ (tungsten blue) | Soluble complex |

| KOH | WO₂ + OH⁻ → WO₄²⁻ + H₂O | Tungstate ions |

Thermal Stability

WO₂ decomposes at extreme temperatures (>1500°C) but remains stable under inert conditions up to 900°C . Prolonged heating in air oxidizes it to WO₃ .

| Condition | Behavior |

|---|---|

| <900°C (inert) | Stable |

| >1500°C | Partial decomposition |

| Air, high temperature | Oxidizes to WO₃ |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Tungsten(IV) oxide exhibits significant catalytic properties, making it suitable for various environmental applications. Its unique characteristics include:

- Acidic Properties : WO₃ contains Brønsted acid sites, which facilitate catalytic reactions.

- Redox Properties : The presence of oxygen vacancies enhances its ability to undergo redox reactions.

- Photocatalytic Activity : WO₃ can be stimulated under visible light, making it effective in photocatalysis.

Table 1: Catalytic Applications of this compound

| Application Area | Description |

|---|---|

| Water Splitting | Used for hydrogen production through photocatalytic water splitting. |

| Organic Pollutant Degradation | Effective in degrading organic pollutants in wastewater treatment. |

| CO Oxidation | Acts as a catalyst for the oxidation of carbon monoxide to carbon dioxide. |

Recent studies highlight the use of WO₃ in the degradation of organic pollutants and its effectiveness in water dissociation reactions under solar irradiation .

Photothermal Therapy

WO₃-based materials have gained attention in the field of photothermal therapy due to their ability to convert near-infrared (NIR) light into heat. This property is particularly useful in cancer treatment.

Case Study: Photothermal Nanomaterials

A study demonstrated that tungsten oxide nanomaterials could achieve high photothermal conversion efficiencies, making them promising candidates for targeted cancer therapies. The ability to absorb NIR light allows for localized heating, which can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Electrochromic Devices

This compound is widely used in electrochromic devices, which change color or opacity when an electric voltage is applied. This property is valuable for applications in smart windows and displays.

Table 2: Properties of Electrochromic Devices Using WO₃

| Property | Value |

|---|---|

| Color Change | From transparent to blue |

| Response Time | Typically within seconds |

| Cycle Stability | Over 10,000 cycles without degradation |

Research indicates that WO₃ can maintain its electrochromic properties over extensive cycling, making it suitable for long-term applications .

Optical Coatings

WO₃ is also utilized in optical coatings due to its high extinction coefficient in the NIR region. These coatings are effective for heat shielding and improving energy efficiency in buildings.

Case Study: Heat Shielding Coatings

A recent investigation into WO₃-based coatings showed that they effectively block NIR radiation while allowing visible light to pass through. This property enhances energy efficiency in buildings by reducing reliance on air conditioning systems .

Advanced Materials Research

The unique structural properties of WO₃ allow for its incorporation into advanced materials such as composites and nanostructures. These materials exhibit enhanced mechanical and electrical properties.

Table 3: Advanced Material Applications of this compound

| Material Type | Application Area |

|---|---|

| Nanocomposites | Used in sensors and electronic devices |

| Structural Components | Lightweight aerospace materials |

Research into non-stoichiometric tungsten oxides has revealed their potential for use in high-performance applications due to their unique electronic properties .

Wirkmechanismus

The mechanism of action of tungsten dioxide involves its interaction with hydrogen atoms, making it an effective catalyst in chemical reactions where hydrogen needs to be produced or used . The unique oxygen defect structure and strong local surface plasma resonance of tungsten dioxide contribute to its exceptional catalytic properties .

Vergleich Mit ähnlichen Verbindungen

Tungsten(VI) Oxide (WO₃)

- Structure and Reactivity: WO₃ adopts multiple polymorphs (monoclinic, hexagonal, etc.) and is a yellow, wide-bandgap semiconductor (~2.6–3.0 eV) . Unlike WO₂, WO₃ is highly reactive with reducing agents; for example, it forms ternary compounds (e.g., BeWO₃/BeWO₄) when exposed to beryllium at temperatures ≥673 K, while WO₂ remains inert up to 1173 K .

- Applications : WO₃ is widely used in electrochromic devices, gas sensors, and photocatalysis due to its tunable oxygen vacancies . WO₂, in contrast, finds niche roles in high-temperature environments (e.g., fusion reactor armor) where oxidation resistance is critical .

Molybdenum(IV) Oxide (MoO₂)

- Structural Differences: MoO₂ crystallizes in a rutile structure, whereas WO₂ is monoclinic. This structural variance leads to differences in electronic properties; MoO₂ is a correlated metal with higher electrical conductivity than WO₂ .

Niobium(IV) Oxide (NbO₂)

- Electrical Properties : NbO₂ is a semiconductor with a bandgap of ~0.5–1.0 eV and undergoes a metal-insulator transition at 800°C. WO₂, in contrast, retains metallic conductivity across a broader temperature range .

- Applications : NbO₂ is used in memristors and resistive switching devices, whereas WO₂’s primary use is in thermoelectric materials due to its thermal stability .

Non-Stoichiometric Tungsten Oxides (WO₃₋ₓ)

- Oxygen Vacancies : WO₃₋ₓ (e.g., W₁₈O₄₉, W₅O₁₄) exhibit tunable oxygen deficiencies, enabling applications in plasmonics and near-infrared shielding. WO₂ lacks such vacancies, limiting its optical tunability .

- Catalytic Performance : Substoichiometric oxides (e.g., WO₂.₇₂) show superior photocatalytic activity compared to WO₂, which is inert in most catalytic processes .

Data Tables

Table 1: Structural and Electronic Properties

| Compound | Crystal Structure | Bandgap (eV) | Conductivity Type | Key Stability Feature |

|---|---|---|---|---|

| WO₂ | Monoclinic | Metallic | Metallic | Resists reduction up to 1173 K |

| WO₃ | Monoclinic/Hexagonal | 2.6–3.0 | n-type semiconductor | Reactive with Be at RT |

| MoO₂ | Rutile | Metallic | Correlated metal | Stable in reducing environments |

| NbO₂ | Rutile | 0.5–1.0 | Semiconductor | Metal-insulator transition at 800°C |

Table 2: Application Comparison

| Compound | Primary Applications | Limitations |

|---|---|---|

| WO₂ | High-temperature armor, thermoelectrics | Limited catalytic activity |

| WO₃ | Electrochromics, gas sensing, photocatalysis | Prone to reduction at moderate temps |

| MoO₂ | Catalysis, battery electrodes | High synthesis cost |

| NbO₂ | Memristors, resistive switching devices | Narrow operational temperature range |

Research Findings and Trends

- WO₂ in Fusion Reactors : WO₂’s resistance to beryllium-induced reduction makes it a candidate for plasma-facing components in fusion reactors, where WO₃’s reactivity poses risks .

- Emerging Applications : While WO₂ is less studied than WO₃, recent work explores its use in thermoelectric generators due to high thermal stability and metallic conductivity .

- Gaps in Knowledge: Detailed studies on WO₂’s optical properties and defect engineering are sparse compared to WO₃₋ₓ, suggesting avenues for future research .

Biologische Aktivität

Tungsten(IV) oxide (WO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial applications and toxicological studies. This article delves into the biological activity of this compound, highlighting its antibacterial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : WO

- Molar Mass : 215.839 g/mol

- Appearance : Bronze solid

- Density : 10.8 g/cm³

This compound is characterized by a monoclinic crystal structure and exhibits high electrical conductivity due to its d electronic configuration .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-negative and Gram-positive bacteria.

- Nanoparticle Formulation : Tungsten oxide nanodots have been shown to be more effective than larger particles in antibacterial applications. For instance, a study reported that a concentration of 100 μg/mL of tungsten oxide nanodots reduced the viability of E. coli to 19.7% after 2 hours of exposure .

- Cell Membrane Interaction : The antibacterial effect is primarily attributed to the interaction of tungsten oxide with bacterial cell membranes, leading to membrane damage and cytoplasmic leakage. Transmission electron microscopy (TEM) images revealed severe injury to bacterial cells, indicating that tungsten oxide disrupts membrane integrity .

- Reactive Oxygen Species (ROS) Generation : Tungsten oxide induces ROS production within bacterial cells, which interferes with essential cellular processes such as DNA replication and ATP synthesis. This oxidative stress contributes to bacterial cell death .

Efficacy Against Various Bacteria

- E. coli : Significant reduction in viability at varying concentrations.

- Staphylococcus aureus : High efficacy observed with prolonged exposure, leading to substantial loss of cell viability.

Study 1: Antibacterial Properties of Tungsten Oxide Nanoflakes

A study published in January 2023 explored the antibacterial efficacy of tungsten oxide nanoflakes against E. coli. The results indicated that these nanoflakes effectively inhibited bacterial growth through ROS generation, leading to cellular dysfunction and death .

| Bacterial Strain | Concentration (μg/mL) | Viability Reduction (%) | Treatment Duration |

|---|---|---|---|

| E. coli | 100 | 80 | 2 hours |

| S. aureus | 100 | 75 | 6 hours |

Study 2: Pulmonary Toxicity Investigation

A study conducted on Golden Syrian hamsters investigated the pulmonary effects of inhaled this compound nanoparticles (WO). Animals were exposed to different concentrations of aerosolized WO for four hours daily over several days. The findings suggested potential pulmonary toxicity associated with inhalation exposure, raising concerns about occupational safety in environments where tungsten compounds are prevalent .

Q & A

Q. Basic: What are the primary synthesis methods for high-purity Tungsten(IV) oxide (WO₂), and how do experimental parameters influence product quality?

Methodological Answer:

WO₂ is commonly synthesized via thermal reduction of WO₃ under controlled atmospheres (e.g., H₂ or CO) at 800–1200°C. Hydrothermal methods using precursors like Na₂WO₄ and reducing agents (e.g., hydrazine) yield nanostructured WO₂ at lower temperatures (200–300°C). Key parameters include:

- Temperature : Higher temperatures (>1000°C) favor crystalline WO₂ but may induce phase impurities (e.g., WO₃ or W metal).

- Reducing agent concentration : Excess H₂ promotes metallic tungsten formation, requiring stoichiometric optimization .

- Reaction time : Prolonged heating improves crystallinity but risks particle agglomeration.

Eigenschaften

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

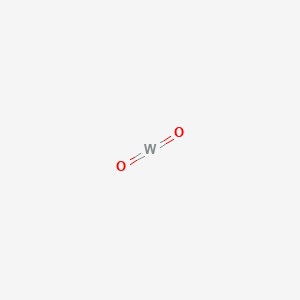

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.